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A recently identified inverse agonist for the orphan G protein-coupled receptor 61 (GPR61),

designated as GPR61 Inverse Agonist 1, exhibits high potency and selectivity for its primary

target. This guide provides a comparative analysis of its cross-reactivity with structurally and

functionally related GPCRs, supported by experimental data, to assist researchers and drug

development professionals in evaluating its potential for targeted therapeutic applications.

GPR61 Inverse Agonist 1 has been shown to be a potent inhibitor of the constitutive activity of

GPR61, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar

range (10-11 nM) in cyclic AMP (cAMP) assays.[1][2] Extensive selectivity profiling has

confirmed its specificity for GPR61, with significantly lower or no activity observed against a

panel of other GPCRs, including the closely related receptors GPR62 and GPR101.[1][2]

Cross-Reactivity Profile of GPR61 Inverse Agonist 1
To quantitatively assess the selectivity of GPR61 Inverse Agonist 1, its activity was evaluated

against a panel of related and off-target GPCRs. The following table summarizes the IC50

values obtained from functional assays.
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Receptor IC50 (µM) Fold Selectivity vs. GPR61

GPR61 0.011 -

GPR62 >10 >909

GPR101 >10 >909

Off-target GPCR Panel* >10 >909

*A panel of common off-target GPCRs were tested, and all showed IC50 values greater than 10

µM.[1][2]

The data clearly indicates a high degree of selectivity of GPR61 Inverse Agonist 1 for its

intended target. The IC50 values for the related receptors GPR62 and GPR101, as well as for

a broader panel of GPCRs, are all above 10 µM, demonstrating a selectivity window of over

900-fold.[1][2]

GPR61 Signaling Pathway
GPR61 is an orphan GPCR that is constitutively active, meaning it signals without the need for

a bound ligand. It primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G

protein complex. This activation of Gαs leads to the stimulation of adenylyl cyclase, which in

turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP

levels then activate downstream effectors, such as Protein Kinase A (PKA), to elicit a cellular

response. GPR61 Inverse Agonist 1 functions by binding to the receptor and stabilizing it in

an inactive conformation, thereby reducing the basal signaling activity and lowering intracellular

cAMP levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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